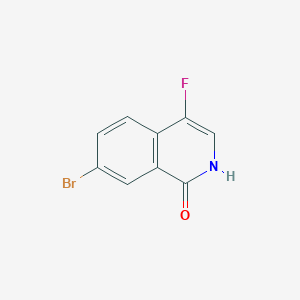
2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorinated pyridines, such as the one you mentioned, are a class of compounds that have been of interest due to their unique physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
The synthesis of fluorinated pyridines is a challenging problem. Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms on the pyridine ring. The position and number of fluorine atoms can greatly influence the properties of the compound .Chemical Reactions Analysis
Fluoropyridines can undergo various types of reactions, including substitution reactions and cyclization . The reactivity of these compounds can be influenced by the position of the fluorine atoms on the pyridine ring .Physical And Chemical Properties Analysis
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The physical and chemical properties of a specific fluorinated pyridine can be influenced by factors such as the position and number of fluorine atoms on the pyridine ring .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves the reaction of 2,4-difluorobenzaldehyde with pyridine-3-carboxylic acid followed by a condensation reaction with ethyl cyanoacetate. The resulting product is then subjected to a decarboxylation reaction to yield the final compound.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "pyridine-3-carboxylic acid", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: 2,4-difluorobenzaldehyde is reacted with pyridine-3-carboxylic acid in the presence of a base such as potassium carbonate and a solvent such as ethanol to yield 2-(2,4-difluorophenyl)-3-hydroxy-3-(pyridin-3-yl)propanenitrile.", "Step 2: The product from step 1 is then reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide and a solvent such as ethanol to yield 2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile.", "Step 3: The final compound is obtained by subjecting the product from step 2 to a decarboxylation reaction using a strong acid such as hydrochloric acid in a solvent such as ethanol." ] } | |
Número CAS |
1486217-18-8 |
Nombre del producto |
2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile |
Fórmula molecular |
C14H8F2N2O |
Peso molecular |
258.2 |
Pureza |
90 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



